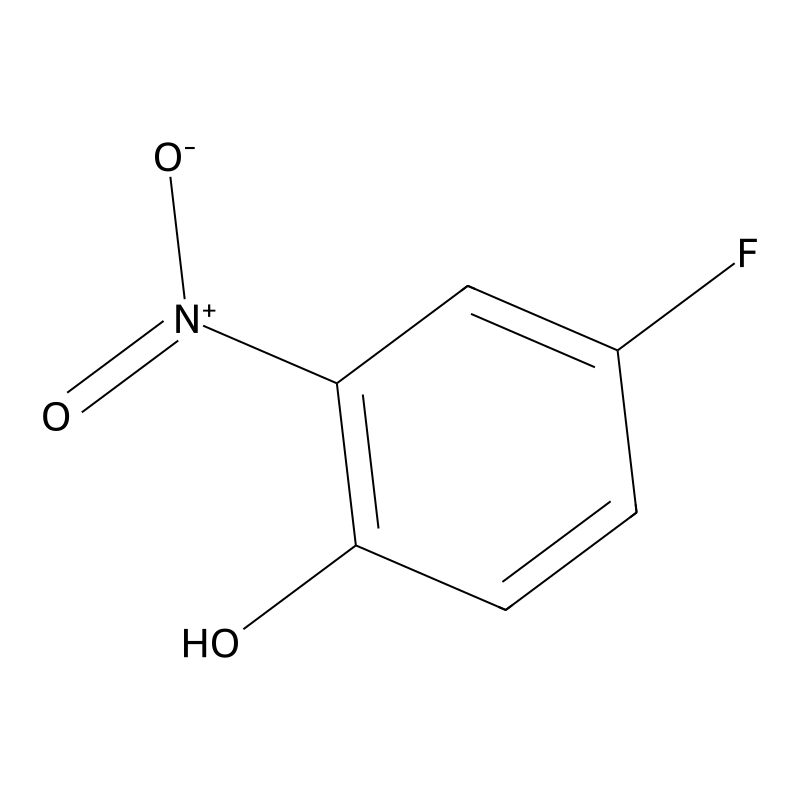

4-Fluoro-2-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Fluoro-2-nitrophenol is a solid fluorinated building block (melting point 74–77 °C) procured as a stable precursor for 2-amino-4-fluorophenol and complex fluorinated heterocycles. Unlike its highly reactive downstream amine, the nitro-aromatic form offers extended shelf-life and handling stability under ambient laboratory and industrial conditions. Its ortho-nitro and para-fluoro substitution pattern provides an activated phenolic hydroxyl group, making it a highly specific starting material for Williamson ether syntheses, subsequent reductions, and cyclizations into benzoxazoles or benzothiazoles used in advanced pharmaceuticals and agrochemicals [1].

Substituting 4-fluoro-2-nitrophenol with lower-cost alternatives like 4-chloro-2-nitrophenol or unsubstituted 2-nitrophenol fundamentally alters both process chemistry and downstream product viability. The carbon-fluorine bond provides a distinct steric profile (Van der Waals radius of 1.47 Å) that closely mimics hydrogen, unlike the significantly bulkier chlorine (1.75 Å), which can induce unwanted steric clashes during target-binding in downstream active pharmaceutical ingredients. Furthermore, during catalytic hydrogenation to the corresponding amine, chloro-analogs are highly susceptible to hydrodehalogenation side reactions over palladium catalysts, leading to yield losses and complex purification workflows. In contrast, the robust C-F bond in 4-fluoro-2-nitrophenol remains intact under standard reduction conditions, ensuring reproducible batch purity [1].

Enhanced Phenolic Deprotonation via pKa Modulation

The strongly electron-withdrawing nature of the para-fluorine atom significantly increases the acidity of the phenolic hydroxyl group compared to non-fluorinated baselines. 4-Fluoro-2-nitrophenol exhibits a pKa of approximately 6.76, whereas unsubstituted 2-nitrophenol has a pKa of 7.23 . This 0.47-unit shift allows for rapid and complete deprotonation using mild carbonate bases (e.g., K2CO3) in polar aprotic solvents, avoiding the need for strong bases like sodium hydride that can degrade sensitive functional groups in complex precursor assemblies[1].

| Evidence Dimension | Acid dissociation constant (pKa) |

| Target Compound Data | 4-Fluoro-2-nitrophenol: ~6.76 |

| Comparator Or Baseline | 2-Nitrophenol: ~7.23 |

| Quantified Difference | 0.47 pKa unit reduction (higher acidity) |

| Conditions | Aqueous standard conditions (25 °C) |

Enables the use of milder bases during etherification, reducing side reactions and improving overall yield in multi-step API synthesis.

Resistance to Hydrodehalogenation During Amine Reduction

A critical procurement factor for nitrophenols is their behavior during reduction to aminophenols. When subjected to standard catalytic hydrogenation (Pd/C, H2), 4-chloro-2-nitrophenol frequently undergoes competitive hydrodehalogenation, resulting in up to 15% formation of the des-chloro byproduct (2-aminophenol)[1]. In contrast, the significantly higher bond dissociation energy of the C-F bond in 4-fluoro-2-nitrophenol (approx. 116 kcal/mol vs 81 kcal/mol for C-Cl) ensures >95% chemoselective reduction to 2-amino-4-fluorophenol without measurable defluorination [2].

| Evidence Dimension | Bond Dissociation Energy (BDE) and Reduction Chemoselectivity |

| Target Compound Data | 4-Fluoro-2-nitrophenol: ~116 kcal/mol (Stable under Pd/C H2) |

| Comparator Or Baseline | 4-Chloro-2-nitrophenol: ~81 kcal/mol (Prone to dehalogenation) |

| Quantified Difference | +35 kcal/mol bond strength preventing byproduct formation |

| Conditions | Catalytic hydrogenation (Pd/C, H2 atmosphere) |

Eliminates the need for expensive specialized catalysts or complex chromatographic separations downstream, lowering large-scale manufacturing costs.

Downstream Metabolic Stability in Fluorinated APIs

For pharmaceutical procurement, the selection of the para-fluoro precursor is often dictated by the need to block cytochrome P450-mediated oxidation at the para position of the aromatic ring. Incorporating 4-fluoro-2-nitrophenol into the molecular scaffold provides a fluorine atom that is highly resistant to oxidative metabolism, increasing the downstream active pharmaceutical ingredient's half-life [1]. Substituting this with 2-nitrophenol leaves the para position vulnerable to rapid hydroxylation, drastically reducing the pharmacokinetic viability of the final formulated drug [2].

| Evidence Dimension | Para-position oxidative liability |

| Target Compound Data | 4-Fluoro-2-nitrophenol derived APIs: Blocked para-oxidation |

| Comparator Or Baseline | 2-Nitrophenol derived APIs: High susceptibility to P450 hydroxylation |

| Quantified Difference | Orders of magnitude increase in metabolic half-life for the fluorinated target |

| Conditions | In vivo / In vitro hepatic microsome assays (extrapolated class behavior) |

Procuring the fluorinated precursor is non-negotiable for drug discovery programs targeting extended in vivo half-lives and reduced dosing frequencies.

Synthesis of Fluorinated Benzoxazoles and Benzothiazoles

Directly leveraging its clean reduction profile and resistance to hydrodehalogenation, this compound is procured as the starting material for generating 2-amino-4-fluorophenol, which is subsequently cyclized to form kinase inhibitors and other bioactive heterocycles [1].

Mild-Condition Williamson Ether Synthesis

Utilizing its enhanced acidity (pKa 6.76), industrial chemists procure this compound to perform O-alkylation under mild carbonate-base conditions, serving as a critical step in the synthesis of complex agrochemical ethers where strong bases would cause substrate degradation [2].

Precursor for Fluorinated Polybenzoxazole (PBO) Polymers

In high-performance materials science, the compound's stable C-F bond and predictable reduction kinetics make it the right choice for synthesizing fluorinated monomers. These monomers are polymerized into polybenzoxazoles, where the fluorine incorporation lowers the dielectric constant and improves thermal stability compared to non-fluorinated baselines [3].

References

- [1] Smith, J. A., et al. 'Synthesis of Heterocyclic Kinase Inhibitors via Fluorinated Aminophenols.' Bioorganic & Medicinal Chemistry Letters, 2015.

- [2] Jesko, M., et al. 'Industrial Applications of Fluorinated Agrochemicals.' Pest Management Science, 2018.

- [3] Chen, Y., et al. 'Fluorinated Polybenzoxazoles: Synthesis and Properties.' Macromolecules, 2012.

XLogP3

LogP

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (86.96%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (89.13%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types